Cas no 108446-63-5 ((E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine)

(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-[1,1'-biphenyl]-4-yl-, phenylhydrazone
- biphenyl methyl ketone phenyl hydazone
- (E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine
- (E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine
-
- インチ: 1S/C20H18N2/c1-16(21-22-20-10-6-3-7-11-20)17-12-14-19(15-13-17)18-8-4-2-5-9-18/h2-15,22H,1H3
- InChIKey: ICWRSFPYBLRCKX-UHFFFAOYSA-N
- SMILES: C(=NNC1=CC=CC=C1)(C1=CC=C(C2=CC=CC=C2)C=C1)C
(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B398180-10mg |
(E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine |
108446-63-5 | 10mg |
$ 1499.00 | 2023-04-18 | ||
TRC | B398180-1mg |
(E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine |
108446-63-5 | 1mg |
$ 190.00 | 2023-04-18 |
(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazineに関する追加情報
(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine (CAS No. 108446-63-5): A Comprehensive Overview in Modern Chemical Research
(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine, identified by its CAS number 108446-63-5, represents a significant compound in the realm of organic synthesis and pharmaceutical exploration. This heterocyclic hydrazine derivative has garnered attention due to its unique structural configuration and potential applications in medicinal chemistry. The presence of a phenyl group and a biphenyl moiety in its molecular framework imparts distinct electronic and steric properties, making it a versatile candidate for further investigation.
The compound’s chemical structure consists of an ethylidene bridge connecting a phenyl ring to a biphenyl group, which is further substituted with a phenylhydrazine moiety. This arrangement not only contributes to its stability but also opens up possibilities for diverse chemical modifications. The biphenyl-4-yl substituent, in particular, plays a crucial role in modulating the compound’s reactivity and interaction with biological targets.
In recent years, there has been growing interest in exploring the pharmacological properties of hydrazine derivatives due to their broad spectrum of biological activities. Studies have indicated that compounds containing the hydrazine functional group often exhibit antimicrobial, anti-inflammatory, and even anticancer effects. The specific configuration of (E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine suggests potential therapeutic applications, particularly in the context of modulating enzyme activity and inhibiting pathological pathways.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The combination of the biphenyl ring and the phenylhydrazine group creates a multifaceted structure that can be further modified to enhance binding affinity and selectivity towards specific biological targets. Researchers have been exploring various derivatives of this compound to optimize its pharmacokinetic and pharmacodynamic properties.
The synthesis of (E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of an aldehyde intermediate followed by condensation with hydrazine hydrate. The subsequent functionalization steps introduce the biphenyl and phenyl groups, which are critical for achieving the desired biological activity.
In terms of research applications, this compound has been investigated for its interactions with various enzymes and receptors. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. Additionally, its ability to cross cell membranes makes it a promising candidate for developing novel drug delivery systems.
The biphenyl moiety in the structure of (E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine is particularly noteworthy due to its known ability to enhance molecular stability and bioavailability. This feature has been leveraged in other pharmaceutical compounds to improve their therapeutic efficacy. Furthermore, the phenylhydrazine group is known for its ability to form stable complexes with metal ions, which could be exploited for developing metal-based drug therapies.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of this compound. Molecular modeling studies have been employed to predict how (E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine interacts with biological targets at the molecular level. These simulations have provided valuable insights into optimizing its structure for improved binding affinity and reduced side effects.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science, particularly in the development of advanced polymers and coatings that exhibit unique electronic properties. The ability of biphenylene-based compounds to conduct electricity has opened up new avenues for creating conductive polymers used in electronic devices.
In conclusion, (E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine (CAS No. 108446-63-5) represents a fascinating compound with diverse potential applications in chemical research and pharmaceutical development. Its unique structural features make it a valuable scaffold for drug discovery, while its interactions with biological systems offer promising avenues for therapeutic intervention. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing both medicinal chemistry and materials science.
108446-63-5 ((E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine) Related Products
- 2375260-95-8(2-2-oxo-2-(pyrrolidin-1-yl)ethyl-5-phenyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione)
- 3878-41-9(2-Hydroxyethyl Benzyl Sulfide)
- 2227918-63-8(3-(4-fluorophenyl)-4-(2R)-oxiran-2-yl-1H-pyrazole)
- 1547299-38-6(2-(5-fluoropyridin-2-yl)-2-methylcyclopropylmethanol)
- 2171176-51-3((2S)-2-amino-3,3,3-trifluoropropane-1-thiol)
- 2770359-19-6(1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)
- 1797204-75-1(2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one)
- 2171803-20-4(4-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)
- 1868986-50-8((1S,3R,6S)-4-oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid)
- 147157-97-9(2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl Fluoride)




